molecular formula C21H13N3OS B5348610 1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine

1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine

Cat. No. B5348610
M. Wt: 355.4 g/mol
InChI Key: RQERQSSVQBLOMB-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine, also known as BPTP, is a synthetic compound that belongs to the class of phthalazine derivatives. It has gained importance in scientific research due to its potential therapeutic applications in various diseases. BPTP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. This compound has also been shown to improve cognitive function and reduce neuronal damage by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also readily available and affordable. However, its low yield and limited availability in large quantities can be a limitation for lab experiments.

Future Directions

There are several future directions for the research of 1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Furthermore, the development of this compound analogs with improved pharmacological properties can be explored.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully explore the potential of this compound as a therapeutic agent.

Synthesis Methods

1-(1,3-benzoxazol-2-ylthio)-4-phenylphthalazine has been synthesized using different methods, including the reaction of 2-aminobenzoxazole with phenyl isothiocyanate and 4-chlorophthalic anhydride in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoxazole with phenyl isothiocyanate and 4-bromophthalic anhydride in the presence of potassium carbonate. The yield of this compound using these methods is around 40-50%.

properties

IUPAC Name

2-(4-phenylphthalazin-1-yl)sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)20(24-23-19)26-21-22-17-12-6-7-13-18(17)25-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQERQSSVQBLOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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